molecular formula C21H17Cl2FN2O3S B3484057 N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No. B3484057
M. Wt: 467.3 g/mol
InChI Key: KBIQXSUSTRYWKT-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, also known as Compound A, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A is a small molecule inhibitor that targets the enzyme dipeptidyl peptidase 3 (DPP3). DPP3 is a cytosolic peptidase that is involved in the regulation of mitochondrial function and apoptosis. N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A binds to DPP3 and inhibits its activity, leading to mitochondrial dysfunction and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A has been shown to induce apoptosis in cancer cells through the inhibition of DPP3. In addition, it has been shown to inhibit the migration and invasion of cancer cells. These effects are likely due to the disruption of mitochondrial function and the induction of oxidative stress.

Advantages and Limitations for Lab Experiments

N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are also limitations to its use. It may have off-target effects that could complicate the interpretation of results. In addition, its mechanism of action is not fully understood, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A. One direction is to further elucidate its mechanism of action. This could provide insights into the underlying biology of cancer and identify new targets for therapeutic intervention. Another direction is to evaluate its efficacy in combination with other cancer therapies. This could enhance its effectiveness and reduce the likelihood of drug resistance. Finally, further clinical trials are needed to evaluate its safety and efficacy in humans.

Scientific Research Applications

N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. In addition, it has been shown to inhibit tumor growth in mouse models of breast and lung cancer. These results suggest that N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide A may have potential as a cancer therapeutic.

properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-19-11-8-17(12-20(19)23)25-21(27)14-26(13-15-4-2-1-3-5-15)30(28,29)18-9-6-16(24)7-10-18/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIQXSUSTRYWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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